

Pharmacokinetic Profile of Nirmatrelvir: A Technical Overview

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Compound of Interest		
Compound Name:	SARS-CoV-2 Mpro-IN-2	
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Abstract

Nirmatrelvir (PF-07321332) is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2][3] It is the active antiviral component of PAXLOVID™, co-administered with the pharmacokinetic enhancer ritonavir to increase its systemic exposure.[1][3] This document provides a detailed technical overview of the pharmacokinetic properties of nirmatrelvir, compiling data from preclinical and clinical studies. It includes a summary of its absorption, distribution, metabolism, and excretion (ADME) characteristics, detailed experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of nirmatrelvir has been characterized in vitro and in various preclinical species and humans. Co-administration with ritonavir, a potent cytochrome P450 (CYP) 3A4 inhibitor, is crucial for its clinical efficacy as it prevents extensive first-pass metabolism.[1][3][4][5]

Table 1: In Vitro Potency and Antiviral Activity



Parameter	Value	Conditions	Source
Mpro Inhibition (Ki)	0.00311 μΜ	Full-length SARS- CoV-2 Mpro	[1]
0.933 nM	Wildtype Mpro	[6]	
Mpro Inhibition (IC50)	0.0192 μΜ	Full-length SARS- CoV-2 Mpro	[1]
23.4 nM	SARS-CoV-2 Mpro	[3]	
Antiviral Activity (EC50)	62 nM	dNHBE cells (USA- WA1/2020)	[1]
21.1 - 327.6 nM	Various SARS-CoV-2 Variants of Concern	[2]	
Antiviral Activity (EC90)	181 nM	dNHBE cells (USA- WA1/2020)	[1]
32.8 - 421.4 nM	Various SARS-CoV-2 Variants of Concern	[2]	

Table 2: Preclinical Pharmacokinetic Parameters of Nirmatrelvir



Species	Dose	Route	Key Parameters	Source
Rat	30 mg/kg (+10 mg/kg ritonavir)	Oral	Tmax: ~1.5 h	[7]
Plasma Clearance: 27.2 ml/min/kg (alone)	[8]			
Half-life (t½): 5.1 h (alone)	[8]			
Oral Bioavailability: 34-50% (alone)	[8]			
Mouse (K18- hACE2)	600 mg/kg/day	Oral	AUC(0-last): 23,000 h <i>ng/ml</i>	[9]
Hamster (Roborovski)	250 mg/kg	Oral	AUC: 22,400 hng/ml (alone)	[2]
250 mg/kg (+83.3 mg/kg ritonavir)	Oral	AUC: 215,000 h <i>ng/ml</i>	[2]	
Ferret	20 mg/kg (+6 mg/kg ritonavir)	Oral	AUC: 32,700 hng/ml	[2]
100 mg/kg (+6 mg/kg ritonavir)	Oral	AUC: 49,500 h*ng/ml	[2]	
Monkey	Not specified	Oral	Plasma Clearance: 17.1 ml/min/kg (alone)	[8]
Half-life (t½): 0.8 h (alone)	[8]	_		



Oral

Bioavailability: [8]

8.5% (alone)

Table 3: Human Clinical Pharmacokinetic Parameters (Nirmatrelvir with Ritonavir)

Population	Dose (Nirmatrelvir/Ritona vir)	Key Parameters	Source
Healthy Adults	300 mg / 100 mg (Multiple Dose, Day 5)	Cmax: 3.43 μg/mL	[1][10]
Ctrough: 1.57 μg/mL	[1][10]		
Tmax: ~3 hours	[1][11]		
Adults with Renal Impairment (Single Dose)	100 mg / 100 mg	AUCinf Ratio (Mild vs. Normal): 124%	[12]
AUCinf Ratio (Moderate vs. Normal): 187%	[12]		
AUCinf Ratio (Severe vs. Normal): 304%	[12]	-	

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

- Absorption: Nirmatrelvir exhibits absorption-limited nonlinear pharmacokinetics when administered alone.[1][10] Co-administration with ritonavir significantly enhances its exposure. The time to maximum plasma concentration (Tmax) in humans is approximately 3 hours.[1][11]
- Distribution: In humans, nirmatrelvir is approximately 69% bound to plasma proteins.[11]



- Metabolism: Preclinical studies identified that nirmatrelvir is primarily metabolized by CYP3A4.[4][5] Ritonavir's potent inhibition of CYP3A4 minimizes nirmatrelvir's metabolism, thereby increasing its plasma concentration and half-life.[1][3] In vitro metabolism studies using human and rat liver microsomes and S9 fractions have been conducted to characterize its metabolic fate.[13] An innovative ¹⁹F NMR spectroscopy approach was used in human ADME studies to trace the metabolism of the fluorine-containing molecule, negating the need for traditional ¹⁴C-radiolabeling.[1][14] This revealed that unchanged nirmatrelvir was the only drug-related entity in plasma.[15]
- Excretion: When CYP3A4 metabolism is inhibited by ritonavir, the primary route of elimination for nirmatrelvir shifts to renal excretion.[1][4][11]

Experimental Protocols In Vivo Pharmacokinetic Studies in Animals

- Models: Studies have been conducted in Sprague-Dawley rats, K18-hACE2 transgenic mice,
 Roborovski dwarf hamsters, and ferrets.[2][7][9][13]
- Dosing: Animals received oral administration of nirmatrelvir, either alone or in combination with ritonavir. Doses were often formulated in solutions like 0.5% sodium carboxymethylcellulose.[7]
- Sample Collection: Blood samples were typically collected from the tail vein at multiple time points post-dosing (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[7] Urine and feces were also collected for metabolism and excretion studies.[13]
- Sample Preparation: Plasma protein precipitation was a common method for sample preparation. This involved adding a solvent like acetonitrile to plasma samples, followed by vortexing and centrifugation to separate the supernatant for analysis.[7][13]

Human Clinical Pharmacokinetic Studies

Study Design: Studies included single and multiple ascending dose designs in healthy
participants, as well as studies in special populations, such as those with renal impairment.
[12]



- Sample Collection: Blood samples were collected at predefined intervals (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours post-dose) for pharmacokinetic analysis.[16]
 Urine was also collected over specified intervals.[16]
- Dose Adjustments: Based on pharmacokinetic data, dose adjustments have been recommended for patients with moderate renal impairment.[11]

Bioanalytical Methodology: LC-MS/MS

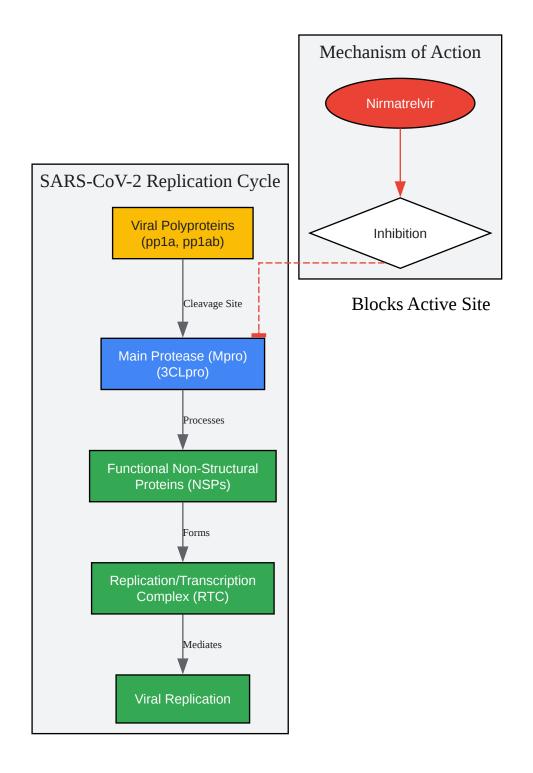
- Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying nirmatrelvir and ritonavir in biological matrices like plasma and urine.
 [1][16]
- Instrumentation: The analysis is performed using systems like UPLC-MS/MS.[7]
- Chromatography: An Acquity BEH C18 column has been used with a mobile phase consisting of 0.1% formic acid and acetonitrile.[13]
- Detection: Detection is achieved using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).[7]
- Quantification: Calibration curves are established over a specific range (e.g., 10.0–10,000 ng/mL for nirmatrelvir in plasma) to ensure accurate quantification.[1][16] The lower limit of quantification (LLOQ) has been reported as low as 2.0 ng/mL for nirmatrelvir in plasma.[7]

In Vitro Metabolism Studies

- Systems: The metabolic fate of nirmatrelvir was investigated using in vitro models including human, rat, and mouse liver microsomes and S9 fractions, supplemented with necessary cofactors.[13]
- Procedure: Nirmatrelvir is incubated with the liver fractions, and the formation of metabolites is monitored over time using LC-MS/MS to identify metabolic pathways such as amide hydrolysis, oxidation, and hydroxylation.[13]

Visualizations



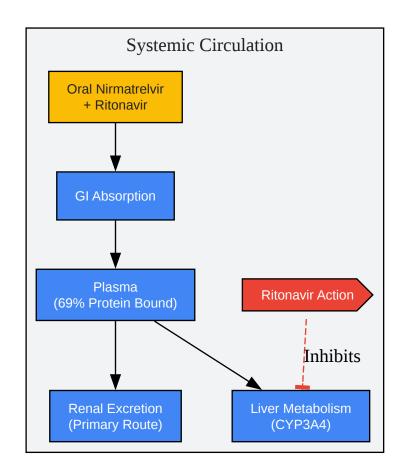


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Caption: Mechanism of action for Nirmatrelvir in inhibiting SARS-CoV-2 replication.







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Foundational & Exploratory





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